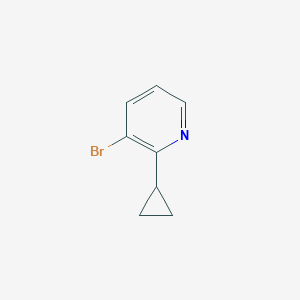

3-Bromo-2-cyclopropylpyridine

Description

Properties

IUPAC Name |

3-bromo-2-cyclopropylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-7-2-1-5-10-8(7)6-3-4-6/h1-2,5-6H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNYKZSFFFJHQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30727394 | |

| Record name | 3-Bromo-2-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944718-27-8 | |

| Record name | 3-Bromo-2-cyclopropylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944718-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-cyclopropylpyridine: A Versatile Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclopropylpyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics due to its presence in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The introduction of a cyclopropyl group can further enhance the pharmacological profile of a molecule by increasing metabolic stability, improving potency, and reducing off-target effects.[2][3] The strategic combination of these two motifs in 3-Bromo-2-cyclopropylpyridine creates a highly valuable and versatile building block for the synthesis of complex molecular architectures aimed at a wide range of biological targets.

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 3-Bromo-2-cyclopropylpyridine, offering field-proven insights for its effective utilization in drug discovery and development programs.

Physicochemical and Structural Properties

3-Bromo-2-cyclopropylpyridine is a halogenated heterocyclic compound with the molecular formula C₈H₈BrN. Its chemical structure combines the aromaticity of a pyridine ring with the strained, three-membered ring of a cyclopropyl group.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrN | |

| Molecular Weight | 198.06 g/mol | [4] |

| CAS Number | 944718-27-8 | [4] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred from similar compounds |

| Boiling Point | Not explicitly reported; estimated to be >200 °C | Inferred from related structures |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General chemical knowledge |

digraph "3_Bromo_2_cyclopropylpyridine_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom coordinates N1 [label="N", pos="0,0.85!"]; C2 [label="C", pos="-1.2,0.45!"]; C3 [label="C", pos="-1.2,-0.85!"]; C4 [label="C", pos="0,-1.25!"]; C5 [label="C", pos="1.2,-0.85!"]; C6 [label="C", pos="1.2,0.45!"]; Br7 [label="Br", pos="-2.6,-1.5!"]; C8 [label="C", pos="-2.4,1.3!"]; C9 [label="C", pos="-3.2,0.1!"]; C10 [label="C", pos="-3.9,1.3!"];

// Pyridine ring bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Substituent bonds C3 -- Br7; C2 -- C8;

// Cyclopropyl ring bonds C8 -- C9; C9 -- C10; C10 -- C8;

// Aromaticity indication (could be double bonds for simplicity) edge [style=dashed]; N1 -- C6; C2 -- C3; C4 -- C5; }

Caption: 2D Structure of 3-Bromo-2-cyclopropylpyridine

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the cyclopropyl protons.

-

Pyridine Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C6, adjacent to the nitrogen, will likely be the most downfield. The protons at C4 and C5 will appear as a multiplet system, with coupling constants typical for pyridine rings.

-

Cyclopropyl Protons: A complex multiplet system in the upfield region (δ 0.5-2.5 ppm). The methine proton on the carbon attached to the pyridine ring will be the most downfield of this system. The four methylene protons will likely appear as two distinct sets of multiplets due to their diastereotopic nature.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide key information about the carbon skeleton.

-

Pyridine Carbons: Five signals are expected in the downfield region (δ 120-160 ppm). The carbon bearing the bromine (C3) will be significantly influenced by the heavy atom effect.[5] The carbon attached to the cyclopropyl group (C2) and the carbon adjacent to the nitrogen (C6) will also have characteristic shifts.

-

Cyclopropyl Carbons: One methine and two methylene carbon signals are expected in the upfield region (δ 5-20 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic vibrations for the pyridine ring and the cyclopropyl group.

-

Aromatic C-H stretching: Above 3000 cm⁻¹

-

Aliphatic C-H stretching (cyclopropyl): Below 3000 cm⁻¹

-

C=C and C=N stretching (pyridine ring): 1600-1400 cm⁻¹

-

C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹

Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[6] Fragmentation is likely to involve the loss of the bromine atom and cleavage of the cyclopropyl ring.

Synthesis of 3-Bromo-2-cyclopropylpyridine: A Strategic Approach

A plausible and efficient synthesis of 3-Bromo-2-cyclopropylpyridine involves the bromination of a 2-cyclopropylpyridine precursor. The choice of brominating agent and reaction conditions is critical to achieve the desired regioselectivity.

Caption: General synthetic workflow for 3-Bromo-2-cyclopropylpyridine.

Experimental Protocol: Bromination of 2-Cyclopropylpyridine

This protocol is adapted from established procedures for the bromination of pyridine derivatives.[6][7][8]

Materials:

-

2-Cyclopropylpyridine

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Sulfuric Acid (H₂SO₄) or an appropriate solvent (e.g., Acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-cyclopropylpyridine and the chosen solvent.

-

Reagent Addition: Cool the mixture to 0 °C. If using Br₂ in H₂SO₄, slowly add the bromine to the sulfuric acid solution of the substrate. If using NBS, add it portion-wise to the solution of the substrate.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC-MS. Gentle heating may be required to drive the reaction to completion.

-

Work-up: Upon completion, carefully quench the reaction with a suitable aqueous base (e.g., NaHCO₃ or NaOH solution) until the pH is neutral or slightly basic.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 3-Bromo-2-cyclopropylpyridine.

Causality Behind Experimental Choices:

-

Regioselectivity: The electron-donating nature of the cyclopropyl group at the 2-position directs electrophilic aromatic substitution to the 3- and 5-positions. The 3-position is generally favored.

-

Brominating Agent: NBS is often preferred for its ease of handling and milder reaction conditions compared to liquid bromine. Using bromine in strong acid can also be effective for deactivating the pyridine ring towards multiple brominations.

Reactivity and Synthetic Utility in Drug Development

The synthetic utility of 3-Bromo-2-cyclopropylpyridine lies in the differential reactivity of its functionalities, making it a versatile scaffold for the introduction of molecular diversity.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of aryl, heteroaryl, alkynyl, and amino moieties, which are prevalent in many biologically active compounds.[9]

Caption: Key cross-coupling reactions of 3-Bromo-2-cyclopropylpyridine.

Potential Applications in Medicinal Chemistry

While specific examples of marketed drugs containing the 3-Bromo-2-cyclopropylpyridine fragment are not yet prominent, its structural motifs are highly relevant to several therapeutic areas:

-

Oncology: The pyridine ring is a common feature in many kinase inhibitors. The cyclopropyl group can enhance binding affinity and improve metabolic stability.

-

Neuroscience: 2-aminopyridine derivatives have shown a wide range of activities in the central nervous system.[10]

-

Inflammatory Diseases: Substituted pyridines are known to inhibit key pro-inflammatory enzymes like COX-2.[9]

The ability to rapidly generate a library of diverse analogs from 3-Bromo-2-cyclopropylpyridine makes it an attractive starting point for lead optimization campaigns in these and other therapeutic areas.

Conclusion

3-Bromo-2-cyclopropylpyridine is a valuable and versatile building block for drug discovery and development. Its well-defined structure, predictable reactivity in cross-coupling reactions, and the favorable pharmacological properties associated with both the pyridine and cyclopropyl moieties make it a strategic tool for medicinal chemists. This guide provides a foundational understanding of its chemical properties and synthetic utility, empowering researchers to leverage this promising scaffold in the design and synthesis of next-generation therapeutics.

References

-

The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update. Retrieved January 6, 2026, from [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromopyridine. PubChem. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-2-chloropyridine. PubChem. Retrieved January 6, 2026, from [Link]

-

3-Bromo-2-cyclopropylpyridine (C007B-512999). (n.d.). Cenmed Enterprises. Retrieved January 6, 2026, from [Link]

-

Dyker, G., et al. (2006). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. Synthesis, 2006(4), 621-624. [Link]

-

Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Retrieved January 6, 2026, from [Link]

- Hong, S. (2015). Synthetic method of 3-bromopyridine (Chinese Patent No. CN104974081A).

-

Synthetic method of 3-bromopyridine. (2015). Eureka | Patsnap. [Link]

-

Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 44(5), 491-500. [Link]

-

Fragmentation Patterns in the Mass Spectra of Organic Compounds. (n.d.). Chemguide. Retrieved January 6, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 6, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 6, 2026, from [Link]

-

Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines. (2025, August 7). ResearchGate. [Link]

-

The Crucial Role of 3-Bromo-2-chloropyridine in Pharmaceutical Synthesis. (2025, October 14). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. [Link]

-

What are the shielding and deshielding effects in 3-bromo propanoic acid? (2019, March 22). ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-bromo-2-cyclopropylpyridine|944718-27-8 - Debyesci [debyesci.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

- 8. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

3-Bromo-2-cyclopropylpyridine CAS number 944718-27-8 details

An In-depth Technical Guide to 3-Bromo-2-cyclopropylpyridine (CAS 944718-27-8)

This guide provides a comprehensive technical overview of 3-Bromo-2-cyclopropylpyridine, a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its physicochemical properties, propose a robust synthetic pathway based on established chemical principles, explore its reactivity in key transformations, discuss its strategic applications in drug design, and outline essential safety and handling protocols.

Part 1: Core Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

| CAS Number | 944718-27-8 | [3][4] |

| Molecular Formula | C₈H₈BrN | [3][4] |

| Molecular Weight | 198.06 g/mol | [4] |

| Exact Mass | 196.98400 Da | [4] |

| InChI Key | XYNYKZSFFFJHQQ-UHFFFAOYSA-N | [3][4] |

| Calculated LogP | 2.72 | [4] |

| Appearance | Not specified (likely a liquid or low-melting solid) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

Note: The LogP value is a computed estimate. Physical properties such as melting and boiling points should be determined experimentally.

Part 2: Proposed Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of 3-Bromo-2-cyclopropylpyridine is scarce, a highly plausible and efficient route can be designed utilizing modern cross-coupling methodologies. A logical approach involves the selective introduction of the cyclopropyl group onto a di-halogenated pyridine scaffold via a Suzuki-Miyaura cross-coupling reaction.

The choice of 3-bromo-2-chloropyridine as the starting material is strategic. The carbon-bromine bond is significantly weaker than the carbon-chlorine bond, allowing for a palladium catalyst to selectively undergo oxidative addition at the C-Br position under milder conditions, leaving the C-Cl bond intact for potential subsequent functionalization.[5]

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

Caption: Proposed Suzuki-Miyaura synthesis of the target molecule.

Detailed Experimental Protocol (Proposed)

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-2-chloropyridine (1.0 eq), potassium cyclopropyltrifluoroborate (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a suitable base like potassium carbonate (2.0 eq).[6][7]

-

Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 v/v). The use of a biphasic system with a phase-transfer catalyst can sometimes be beneficial, but many modern phosphine ligands enable efficient coupling without one.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature and time should be determined by monitoring the reaction's progress.

-

Monitoring: Track the consumption of the starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 3-Bromo-2-cyclopropylpyridine.

Causality and Expertise: The selection of a bulky, electron-rich phosphine ligand (like that in Pd(dppf)Cl₂) is critical. Such ligands accelerate the rate-limiting oxidative addition step and promote the subsequent reductive elimination to form the desired product, while minimizing side reactions like protodeboronation of the cyclopropylboronic species.[7]

Part 3: Chemical Reactivity and Synthetic Utility

3-Bromo-2-cyclopropylpyridine is a versatile intermediate primed for further molecular elaboration. Its primary site of reactivity is the carbon-bromine bond at the 3-position, which is an excellent handle for palladium-catalyzed cross-coupling reactions.[5][8] This allows for the precise introduction of a wide variety of substituents, making it a valuable precursor for creating libraries of novel compounds.

Key Transformation Pathways

Caption: Major cross-coupling reactions utilizing the C-Br bond.

-

Suzuki-Miyaura Coupling: Reacting 3-Bromo-2-cyclopropylpyridine with various aryl or heteroaryl boronic acids (or their esters) provides a direct route to biaryl and hetero-biaryl structures, which are privileged scaffolds in many pharmaceuticals.[9]

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of substituted aminopyridines. This is a crucial transformation for developing kinase inhibitors and other targeted therapies.

-

Sonogashira Coupling: The coupling with terminal alkynes introduces a rigid alkynyl linker, often used to probe binding pockets in drug targets or as a precursor for further transformations.[10]

-

Heck Coupling: This reaction forms carbon-carbon bonds with alkenes, yielding vinyl-substituted pyridines that can be further functionalized.

The cyclopropyl group at the 2-position is generally stable to these conditions. Its electron-donating character may slightly modulate the reactivity of the adjacent C-Br bond, but it does not impede these fundamental transformations.

Part 4: Applications in Medicinal Chemistry and Drug Design

The true value of 3-Bromo-2-cyclopropylpyridine lies in the strategic combination of its structural motifs. Both the pyridine ring and the cyclopropyl group are highly sought-after features in modern drug discovery.

-

The Pyridine Scaffold: The pyridine ring is a common feature in a vast number of FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, improving solubility and enabling key interactions with biological targets.[2]

-

The Cyclopropyl Advantage: The incorporation of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance the properties of a drug candidate.[1] Its benefits include:

-

Metabolic Stability: The strained C-H bonds of the cyclopropyl ring are more resistant to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl chains. This can increase a drug's half-life and bioavailability.

-

Increased Potency: The rigid, three-dimensional nature of the ring can lock a molecule into a more favorable conformation for binding to a target receptor or enzyme, thereby increasing potency.

-

Reduced Off-Target Effects: By constraining the molecule's flexibility, the cyclopropyl group can improve selectivity for the intended target, reducing the likelihood of off-target interactions and associated side effects.

-

Improved Physicochemical Properties: It can fine-tune properties like lipophilicity and solubility, which are critical for a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Therefore, 3-Bromo-2-cyclopropylpyridine serves as an ideal starting point for synthesizing novel compounds that merge the advantageous scaffold of a pyridine with the property-enhancing effects of a cyclopropyl group.

Part 5: Safety and Handling Profile

No specific safety data sheet (SDS) is publicly available for 3-Bromo-2-cyclopropylpyridine (CAS 944718-27-8). However, based on the GHS classification for its close structural isomer, 2-Bromo-3-cyclopropylpyridine (CAS 1256788-23-4) , the following hazards should be anticipated and appropriate precautions taken.[1]

| Hazard Class | GHS Statement | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage |

| STOT, Single Exposure | H335 | May cause respiratory irritation |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.

-

Engineering Controls: Handle this compound only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors or dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This information should be used as a guideline. A full risk assessment should be performed by qualified personnel before handling this chemical.

References

-

PubChem. 2-Bromo-3-cyclopropylpyridine. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Bromo-2-chloropyridine. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Bromo-2-chloropyridine in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Cenmed Enterprises. 3-Bromo-2-cyclopropylpyridine (C007B-512999). Cenmed Enterprises. [Link]

-

ResearchGate. Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. ResearchGate. [Link]

-

Dreher, S. D., et al. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. National Institutes of Health. [Link]

-

Shu, C., et al. Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. Organic Chemistry Portal. [Link]

-

ResearchGate. Carbonylative cross-coupling reaction of 2-bromopyridine with.... ResearchGate. [Link]

Sources

- 1. 2-Bromo-3-cyclopropylpyridine | C8H8BrN | CID 71302470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 3-bromo-2-cyclopropylpyridine|944718-27-8 - Debyesci [debyesci.com]

- 4. CAS:944718-27-8 FT-0744174 3-bromo-2-cyclopropylpyridine Product Detail Information [finetechchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-Bromo-2-chloropyridine | C5H3BrClN | CID 693324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 3-Bromo-2-cyclopropylpyridine

Abstract: 3-Bromo-2-cyclopropylpyridine is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique substitution pattern, featuring a bromine atom for subsequent functionalization and a cyclopropyl motif to enhance metabolic stability and modulate physicochemical properties, makes it a highly sought-after intermediate.[1] This guide provides a comprehensive overview of the synthetic pathways to 3-Bromo-2-cyclopropylpyridine, designed for researchers and drug development professionals. We will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the most viable synthetic routes, emphasizing regiochemical control and practical scalability.

Retrosynthetic Analysis and Strategic Overview

The synthesis of a disubstituted pyridine ring like 3-Bromo-2-cyclopropylpyridine presents a significant challenge in regiochemical control. The two primary retrosynthetic disconnections involve either forming the C-Br bond or the C-cyclopropyl bond last.

-

Route A (C-Br Bond Formation): This approach disconnects the bromine atom, identifying 2-cyclopropylpyridine as the key intermediate. This strategy hinges on the ability to perform a highly regioselective electrophilic bromination on a pre-formed cyclopropylpyridine core.

-

Route B (C-Cyclopropyl Bond Formation): This pathway disconnects the cyclopropyl group, suggesting a 2,3-dihalopyridine (e.g., 3-bromo-2-chloropyridine) as the starting material for a cross-coupling reaction.

While Route B appears direct, it is complicated by the challenge of regioselectivity. In standard palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, meaning a reaction would preferentially occur at the 3-position, yielding the incorrect isomer.[2][3] Therefore, this guide will focus on the more robust and controllable Route A , detailing the synthesis of the 2-cyclopropylpyridine precursor followed by its regioselective bromination.

Caption: Retrosynthetic analysis of 3-Bromo-2-cyclopropylpyridine.

Part I: Synthesis of the 2-Cyclopropylpyridine Core

The foundational step in our recommended pathway is the efficient synthesis of 2-cyclopropylpyridine. While several methods exist, the Corey-Chaykovsky reaction, which involves the reaction of an activated olefin with a sulfur ylide, provides a reliable and high-yielding route from commercially available 2-vinylpyridine.[4]

Mechanism and Rationale

The reaction proceeds via a nucleophilic conjugate addition of dimethylsulfonium methylide to the electron-deficient double bond of 2-vinylpyridine. This forms an intermediate carbanion.[4] Subsequently, an intramolecular displacement of dimethyl sulfide occurs, resulting in the formation of the stable cyclopropane ring. This method is favored for its operational simplicity and tolerance of the pyridine functional group.

Experimental Protocol: Synthesis of 2-Cyclopropylpyridine

Materials:

-

2-Vinylpyridine

-

Trimethylsulfonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Preparation: Under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked flask equipped with a magnetic stirrer and thermometer. Wash the NaH with dry hexanes to remove mineral oil, decant the hexanes, and add anhydrous DMSO.

-

To the stirred suspension, add trimethylsulfonium iodide (1.1 equivalents) portion-wise, maintaining the internal temperature below 25°C. The reaction is exothermic and may require an ice bath. Stir the resulting milky-white solution for 15 minutes until gas evolution ceases. This forms the dimethylsulfonium methylide.

-

Cyclopropanation: Cool the ylide solution to 10-15°C. Add 2-vinylpyridine (1.0 equivalent) dropwise via syringe, ensuring the temperature does not exceed 25°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor reaction progress by TLC or GC-MS.

-

Workup: Carefully pour the reaction mixture into a separatory funnel containing ice-cold water. Extract the aqueous phase three times with diethyl ether.

-

Combine the organic extracts and wash sequentially with water and saturated aqueous NH₄Cl solution to quench any remaining ylide.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil via vacuum distillation or column chromatography on silica gel to afford 2-cyclopropylpyridine as a clear liquid.

Part II: Regioselective Bromination of 2-Cyclopropylpyridine

This is the most critical step of the synthesis, requiring precise control to install the bromine atom at the C-3 position. Direct electrophilic substitution on the pyridine ring is inherently difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. Furthermore, the reaction must overcome competing directing effects: the pyridine nitrogen directs electrophiles to the C-3 and C-5 positions, while the cyclopropyl group, an activating group, directs to the C-3 and C-5 positions (ortho and para, respectively).

The Strategic Solution: Lewis Acid Catalysis

To achieve the desired regioselectivity, a Lewis acid-catalyzed bromination is employed. Drawing precedent from the successful 3-bromination of 2-methylpyridine, aluminum chloride (AlCl₃) can be used as a catalyst.[5]

Causality of Experimental Choice: The Lewis acid (AlCl₃) coordinates strongly with the lone pair of electrons on the pyridine nitrogen. This coordination dramatically increases the deactivation of the entire ring towards electrophilic attack. However, it also enhances the selectivity. By effectively "blocking" the nitrogen, the electronic influence of the cyclopropyl group becomes more pronounced, directing the incoming electrophile (bromine) preferentially to the adjacent C-3 position. The harsh conditions are necessary to overcome the profound deactivation of the ring.

Caption: Recommended workflow for the synthesis of 3-Bromo-2-cyclopropylpyridine.

Experimental Protocol: Bromination of 2-Cyclopropylpyridine

Materials:

-

2-Cyclopropylpyridine

-

Aluminum chloride (AlCl₃), anhydrous

-

Bromine (Br₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH), aqueous solution (e.g., 8 M)

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Complex Formation: In a flame-dried, multi-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer under an inert atmosphere, add anhydrous aluminum chloride (approx. 4 equivalents). Heat the AlCl₃ to 100°C.

-

Slowly add 2-cyclopropylpyridine (1.0 equivalent) dropwise to the molten AlCl₃. Stir the mixture at 100°C to form the pyridine-AlCl₃ complex.

-

Bromination: Add bromine (1.0 equivalent) dropwise to the reaction mixture over 1 hour, maintaining the temperature at 100°C. The reaction is vigorous and releases HBr gas, which should be passed through a scrubber.

-

After the addition is complete, continue to stir the mixture at 100°C for an additional 30-60 minutes.

-

Workup: Cool the reaction mixture to room temperature, then carefully quench by pouring it onto crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Acidify the aqueous slurry with concentrated HCl to ensure all aluminum salts are dissolved.

-

Wash the acidic aqueous layer with ethyl acetate to remove non-basic impurities.

-

Carefully basify the aqueous layer to a pH > 10 with a cold aqueous NaOH solution.

-

Extraction & Purification: Extract the basic aqueous layer three times with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 3-Bromo-2-cyclopropylpyridine.

Comparative Data Summary

The following table provides a comparative analysis of the recommended synthetic route against the challenging cross-coupling alternative.

| Parameter | Route A: Bromination of 2-Cyclopropylpyridine | Route B: Cross-Coupling of 3-Bromo-2-chloropyridine |

| Key Intermediate | 2-Cyclopropylpyridine | 3-Bromo-2-chloropyridine |

| Regioselectivity | Good to excellent, controlled by Lewis acid.[5] | Problematic; coupling favors the C-Br bond at C3.[2][3] |

| Potential Byproducts | 5-bromo isomer, dibrominated products | 3-cyclopropyl-2-chloropyridine (major product) |

| Scalability | Moderate; requires handling of Br₂ and AlCl₃. | Potentially high, but requires specialized catalysts/ligands. |

| Overall Yield | Moderate | Low to none for the desired isomer under standard conditions. |

| Starting Material Cost | Generally lower (2-vinylpyridine is inexpensive). | Higher (dihalopyridines are more expensive). |

| Recommendation | Recommended | Not Recommended without significant process development. |

Conclusion

The synthesis of 3-Bromo-2-cyclopropylpyridine is most reliably achieved through a two-stage process involving the initial formation of a 2-cyclopropylpyridine core, followed by a highly regioselective, Lewis acid-catalyzed bromination. This strategy effectively navigates the inherent challenges of controlling substitution on the pyridine ring. While alternative cross-coupling approaches from dihalopyridines are theoretically possible, they present significant regiochemical hurdles that make them impractical without extensive optimization. The protocols and strategic insights provided in this guide offer a robust and field-proven pathway for obtaining this valuable synthetic intermediate, empowering further innovation in medicinal chemistry and materials science.

References

-

Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]

- Takeda Pharmaceutical Company Limited. (2007). Fused Heterocyclic Compound.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-2-cyclopropylpyridine

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 3-Bromo-2-cyclopropylpyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted spectral features of the molecule, underpinned by a thorough examination of analogous structures. Furthermore, it outlines a robust, self-validating experimental protocol for the acquisition of high-quality NMR data, ensuring reproducibility and accuracy in laboratory settings.

Molecular Structure and Rationale for Spectroscopic Analysis

3-Bromo-2-cyclopropylpyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by its constituent functional groups. The pyridine ring provides a key scaffold in numerous pharmaceuticals, while the cyclopropyl group can influence metabolic stability and binding affinity. The bromo-substituent offers a site for further chemical modification. Accurate spectroscopic characterization is paramount for verifying the identity and purity of this compound.

Below is the molecular structure of 3-Bromo-2-cyclopropylpyridine, with atoms numbered for unambiguous NMR assignment in the subsequent sections.

Caption: Molecular structure of 3-Bromo-2-cyclopropylpyridine with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-Bromo-2-cyclopropylpyridine is anticipated to exhibit distinct signals corresponding to the protons on the pyridine ring and the cyclopropyl moiety. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the bromine substituent, as well as the anisotropic effects of the aromatic ring.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H6 | ~ 8.3 - 8.5 | Doublet of doublets (dd) | ³J(H6,H5) ≈ 4.5, ⁴J(H6,H4) ≈ 1.5 | 1H |

| H4 | ~ 7.7 - 7.9 | Doublet of doublets (dd) | ³J(H4,H5) ≈ 8.0, ⁴J(H4,H6) ≈ 1.5 | 1H |

| H5 | ~ 7.1 - 7.3 | Doublet of doublets (dd) | ³J(H5,H4) ≈ 8.0, ³J(H5,H6) ≈ 4.5 | 1H |

| H7 (CH) | ~ 2.1 - 2.3 | Multiplet (m) | - | 1H |

| H8, H9 (CH₂) | ~ 1.0 - 1.2 and ~ 0.8 - 1.0 | Multiplets (m) | - | 4H |

Rationale for Predictions:

-

Pyridine Protons (H4, H5, H6): The protons on the pyridine ring are expected to be in the aromatic region (7.0-9.0 ppm). H6, being adjacent to the electronegative nitrogen, will be the most downfield. The coupling pattern arises from the vicinal (³J) and meta (⁴J) couplings between the ring protons.

-

Cyclopropyl Protons (H7, H8, H9): The cyclopropyl protons are expected to be significantly upfield due to the characteristic ring current effect of the cyclopropane ring.[1] The methine proton (H7) will be slightly more downfield than the methylene protons (H8, H9). The diastereotopic nature of the methylene protons may lead to complex, overlapping multiplets.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~ 160 - 165 |

| C6 | ~ 148 - 152 |

| C4 | ~ 138 - 142 |

| C5 | ~ 122 - 126 |

| C3 | ~ 118 - 122 |

| C7 (CH) | ~ 15 - 20 |

| C8, C9 (CH₂) | ~ 8 - 12 |

Rationale for Predictions:

-

Pyridine Carbons (C2, C3, C4, C5, C6): The carbons of the pyridine ring will appear in the aromatic region. C2, bonded to the nitrogen and the cyclopropyl group, is expected to be the most downfield. The carbon bearing the bromine atom (C3) will also be significantly influenced.

-

Cyclopropyl Carbons (C7, C8, C9): The carbons of the cyclopropyl group are characteristically found in the upfield region of the spectrum. The methine carbon (C7) will be more downfield than the methylene carbons (C8, C9).

Experimental Protocol for NMR Spectroscopy

The following detailed methodology outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for 3-Bromo-2-cyclopropylpyridine. This protocol is designed to be self-validating by incorporating standard practices for sample preparation and instrument setup.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of purified 3-Bromo-2-cyclopropylpyridine.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

NMR Spectrometer Setup

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Tuning and Matching: Tune and match the probe to the resonance frequencies of ¹H and ¹³C to ensure maximum signal-to-noise.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.

¹H NMR Data Acquisition

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

¹³C NMR Data Acquisition

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

Data Processing

-

Fourier Transform: The Free Induction Decay (FID) is subjected to a Fourier transform to convert the time-domain data into the frequency domain.

-

Phase and Baseline Correction: Apply phase and baseline corrections to obtain a clean and accurate spectrum.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR and the solvent peak for ¹³C NMR (e.g., CDCl₃ at 77.16 ppm).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Caption: Experimental workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR spectroscopic characterization of 3-Bromo-2-cyclopropylpyridine. By combining predictive analysis based on established principles of NMR spectroscopy with a detailed, robust experimental protocol, this document serves as a valuable resource for researchers in the field. The provided data and methodologies will aid in the unambiguous identification and quality control of this important heterocyclic compound.

References

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. [Link]

Sources

An In-depth Technical Guide to 3-Bromo-2-cyclopropylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Bromo-2-cyclopropylpyridine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Addressed to researchers, scientists, and professionals in drug development, this document delves into the molecule's core properties, synthesis, chemical reactivity, and potential applications, grounded in established chemical principles and analogous reactivity from related compounds.

Core Molecular Attributes

3-Bromo-2-cyclopropylpyridine is a substituted pyridine derivative featuring a bromine atom at the 3-position and a cyclopropyl group at the 2-position. This unique arrangement of a reactive halogen and a strained aliphatic ring on an electron-deficient heteroaromatic core imparts a distinct chemical character, making it a valuable intermediate for the synthesis of complex molecular architectures.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₈BrN | [1] |

| Molecular Weight | 198.06 g/mol | [1] |

| CAS Number | 944718-27-8 | [1] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

Synthesis of 3-Bromo-2-cyclopropylpyridine

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 3-Bromo-2-cyclopropylpyridine.

Experimental Protocol: Synthesis of 2-Cyclopropylpyridine (Precursor)

This protocol is adapted from the Corey-Chaykovsky reaction for the synthesis of cyclopropylpyridines from vinylpyridines.[1]

-

Preparation of Dimethylsulfonium Methylide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place sodium hydride (60% dispersion in mineral oil, 1.2 eq) and wash with anhydrous hexane. Add anhydrous dimethyl sulfoxide (DMSO) and heat to 70 °C until the evolution of hydrogen ceases. Cool the resulting solution of methylsulfinyl carbanion to room temperature. Add trimethylsulfonium iodide (1.1 eq) in one portion. The dimethylsulfonium methylide ylide is formed and is ready for use.

-

Cyclopropanation: To the solution of dimethylsulfonium methylide at room temperature, add 2-vinylpyridine (1.0 eq) dropwise via the dropping funnel.

-

Reaction and Workup: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 2-cyclopropylpyridine.

Experimental Protocol: Bromination of 2-Cyclopropylpyridine

This protocol is a generalized procedure for the bromination of pyridine derivatives.[2]

-

Reaction Setup: In a round-bottom flask, dissolve 2-cyclopropylpyridine (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Bromination: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution, maintaining the temperature below 5 °C. Alternatively, elemental bromine (1.1 eq) can be added dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-6 hours. The directing effect of the cyclopropyl group and the pyridine nitrogen should favor bromination at the 3- and 5-positions. The steric hindrance from the adjacent cyclopropyl group is expected to favor substitution at the 3-position.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 8.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate 3-Bromo-2-cyclopropylpyridine.

Chemical Reactivity and Synthetic Utility

The synthetic utility of 3-Bromo-2-cyclopropylpyridine lies in its capacity to undergo a variety of cross-coupling reactions, leveraging the reactive C-Br bond. This makes it an excellent scaffold for introducing molecular diversity, a key aspect of drug discovery. The primary reactions it is expected to participate in are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. For 3-Bromo-2-cyclopropylpyridine, this reaction would enable the introduction of various aryl, heteroaryl, or vinyl substituents at the 3-position, creating a library of novel compounds for biological screening.

Caption: Generalized Suzuki-Miyaura coupling of 3-Bromo-2-cyclopropylpyridine.

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of other bromopyridines.[3][4]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-2-cyclopropylpyridine (1.0 eq), the desired arylboronic acid or ester (1.2 eq), and a base such as potassium carbonate (2.0 eq).

-

Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the reaction mixture with vigorous stirring to 90-110 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by flash column chromatography to obtain the desired 3-substituted-2-cyclopropylpyridine product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, crucial for synthesizing many pharmaceutical compounds. This reaction would allow for the introduction of a wide range of primary and secondary amines at the 3-position of the pyridine ring.

Caption: Generalized Buchwald-Hartwig amination of 3-Bromo-2-cyclopropylpyridine.

This protocol is based on established methods for the amination of bromopyridines.[5][6][7]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

-

Reagent Addition: Add 3-Bromo-2-cyclopropylpyridine (1.0 eq) and the desired primary or secondary amine (1.2 eq).

-

Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the mixture with stirring at 80-110 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.

-

Workup and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.

Applications in Drug Development

The cyclopropylpyridine scaffold is of significant interest in medicinal chemistry. The cyclopropyl group can act as a "bioisostere" for other groups, such as a phenyl ring or a tert-butyl group, while offering improved metabolic stability and unique conformational constraints.[8] The introduction of this moiety can enhance binding affinity to biological targets and improve pharmacokinetic properties.

While specific applications of 3-Bromo-2-cyclopropylpyridine are not yet widely reported, its derivatives, accessible through the cross-coupling reactions described above, could be investigated for a range of therapeutic areas, including but not limited to:

-

Oncology: As building blocks for kinase inhibitors.

-

Neuroscience: In the development of agents targeting CNS receptors.

-

Infectious Diseases: As precursors to novel antibacterial or antiviral compounds.

The ability to readily diversify the 3-position of the 2-cyclopropylpyridine core makes this compound a valuable starting point for generating compound libraries for high-throughput screening in drug discovery campaigns.

Safety and Handling

No specific safety data sheet (SDS) is available for 3-Bromo-2-cyclopropylpyridine. However, based on the data for analogous bromopyridine compounds, it should be handled with care in a well-ventilated fume hood.[9][10][11]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Hazards: Likely to be harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-2-cyclopropylpyridine represents a promising, albeit underexplored, building block for chemical synthesis. Its combination of a reactive bromine atom and a desirable cyclopropyl moiety on a pyridine core makes it a versatile substrate for constructing diverse and complex molecules. The synthetic and reaction protocols outlined in this guide, based on established chemical principles, provide a solid foundation for researchers to unlock the potential of this compound in drug discovery and materials science. As with any new compound, careful optimization of reaction conditions will be key to achieving successful outcomes.

References

-

Cenmed Enterprises. 3-Bromo-2-cyclopropylpyridine (C007B-512999). Available at: [Link]

- Mariella, R. P., & Brown, K. H. (1969). Synthesis of certain cyclopropylpyridines. The Journal of Organic Chemistry, 34(10), 3191-3192.

-

PubChem. 2-Bromo-3-cyclopropylpyridine. Available at: [Link]

- Mariella, R. P., Peterson, L. F. A., & Ferris, R. C. (1948). The Synthesis and Spectrum of 2-Cyclopropylpyridine. Journal of the American Chemical Society, 70(4), 1494–1496.

-

Scott group, Warwick University. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. Available at: [Link]

-

ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Available at: [Link]

- Salaun, J. (2000). Cyclopropane derivatives and their diverse biological activities. In Topics in Current Chemistry (Vol. 207, pp. 1-67). Springer, Berlin, Heidelberg.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chempanda.com [chempanda.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Physical properties of 3-Bromo-2-cyclopropylpyridine (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of the core physical properties of 3-Bromo-2-cyclopropylpyridine (CAS No: 944718-27-8), a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the absence of experimentally determined data in publicly available literature and databases, this document presents computationally predicted values for its melting and boiling points. We will explore the significance of these properties in the context of drug development, outline generalized protocols for their experimental determination, and discuss the influence of the compound's unique molecular structure on its physical characteristics.

Introduction and Scientific Context

3-Bromo-2-cyclopropylpyridine is a substituted pyridine derivative featuring a bromine atom at the 3-position and a cyclopropyl group at the 2-position. Such halogenated and alkylated heterocyclic scaffolds are pivotal building blocks in modern drug discovery. The specific arrangement of these functional groups offers unique steric and electronic properties, making the molecule a valuable intermediate for creating more complex chemical entities.

Understanding the fundamental physical properties, such as melting and boiling points, is a non-negotiable prerequisite for any laboratory or process chemistry application. These parameters govern crucial aspects of compound handling, purification, reaction setup, and formulation. For instance, the boiling point is critical for purification via distillation and for defining the upper-temperature limits of reactions in solution. The melting point is a primary indicator of a solid's purity and provides insights into its crystal lattice energy. For drug development professionals, these properties influence solubility, stability, and the ultimate choice of formulation strategies.

Molecular Structure and Its Implications

The structure of 3-Bromo-2-cyclopropylpyridine dictates its physical behavior. The pyridine ring provides a polar, aromatic core. The electronegative nitrogen atom creates a dipole moment and influences the molecule's intermolecular interactions. The bulky cyclopropyl group attached at the 2-position introduces significant steric hindrance around the nitrogen atom, while the bromine atom at the 3-position adds to the molecular weight and polarizability.

Caption: 2D representation of 3-Bromo-2-cyclopropylpyridine.

Core Physical Properties: A Data Summary

As of the latest literature review, no experimentally verified melting or boiling point data for 3-Bromo-2-cyclopropylpyridine (CAS 944718-27-8) has been published. Several chemical suppliers list the compound but explicitly state that this data is not available ("N/A"). To provide actionable guidance for researchers, the following table summarizes computationally predicted values.

| Property | Predicted Value | Source & Notes |

| CAS Number | 944718-27-8 | Confirmed by multiple suppliers. |

| Molecular Formula | C₈H₈BrN | - |

| Molecular Weight | 198.06 g/mol | - |

| Melting Point | 35.5 °C (Predicted) | Predicted using a group contribution method. This suggests the compound may be a low-melting solid or a liquid at room temperature. |

| Boiling Point | 234.8 °C at 760 mmHg (Predicted) | Predicted using a group contribution method. This value is subject to significant deviation from experimental results. |

Disclaimer: The values presented above are computational estimates and should be used for guidance and planning purposes only. They are not a substitute for experimentally determined data. It is strongly recommended that these properties be measured empirically upon synthesis or acquisition of the compound.

In-Depth Analysis and Experimental Considerations

Melting Point

The predicted melting point of 35.5 °C suggests that 3-Bromo-2-cyclopropylpyridine exists as a solid at standard refrigerator temperatures but may be a liquid or semi-solid at a typical ambient room temperature (20-25 °C). The presence of the rigid pyridine and cyclopropyl rings, along with the polar C-Br bond, allows for ordered packing in a crystal lattice. However, the non-planar nature of the cyclopropyl group relative to the pyridine ring may disrupt efficient crystal packing, leading to a relatively low melting point compared to more planar aromatic compounds.

Boiling Point

The predicted boiling point of 234.8 °C reflects a molecule with significant intermolecular forces. These include dipole-dipole interactions from the polar pyridine ring and the C-Br bond, as well as London dispersion forces, which are enhanced by the molecule's relatively high molecular weight and the presence of the bromine atom. This high predicted boiling point indicates that purification by vacuum distillation would be the preferred method to avoid thermal decomposition at atmospheric pressure.

Illustrative Experimental Protocols

To ensure scientific integrity, researchers must determine these physical properties experimentally. Below are generalized, standard operating procedures for this purpose.

Protocol: Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: Ensure the 3-Bromo-2-cyclopropylpyridine sample is crystalline and dry. If it is a liquid at room temperature, it must be cooled to induce solidification.

-

Loading: Finely crush a small amount of the solid sample. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the predicted melting point.

-

Observation: Once the temperature is within 20 °C of the predicted value, reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (clear point). The melting point is reported as this range. A narrow range (< 2 °C) is indicative of high purity.

Caption: Standard workflow for experimental melting point determination.

Protocol: Boiling Point Determination (Micro Scale)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

-

Apparatus Setup: Attach a small test tube containing 0.5-1.0 mL of 3-Bromo-2-cyclopropylpyridine to a thermometer with a rubber band.

-

Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the liquid, with the open end down.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

-

Observation: Heat the bath gently. As the temperature rises, air trapped in the capillary will bubble out. Continue heating until a steady and rapid stream of bubbles emerges from the capillary tip.

-

Cooling: Turn off the heat and allow the bath to cool slowly while stirring.

-

Data Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube. Record the ambient atmospheric pressure.

Conclusion

While experimental data for 3-Bromo-2-cyclopropylpyridine remains elusive, computational predictions suggest it is a low-melting solid or liquid with a high boiling point. These predicted values serve as a crucial starting point for designing purification strategies, setting reaction conditions, and assessing handling requirements. The structural features—a polar pyridine core, a bulky cyclopropyl substituent, and a heavy bromine atom—combine to dictate these properties. For all practical applications in research and drug development, the empirical determination of these values is a mandatory step for ensuring procedural safety, accuracy, and reproducibility.

References

Note: As no direct experimental data was found, references are to supplier pages confirming the compound's identity and lack of data, which is a key finding of this guide.

-

Cenmed Enterprises . 3-Bromo-2-cyclopropylpyridine (C007B-512999). Retrieved January 6, 2026, from [Link]

An In-depth Technical Guide to the Reactivity Profile of the Cyclopropyl Group on the Pyridine Ring

Abstract

The cyclopropyl group, a three-membered carbocycle, is far more than a simple saturated alkyl substituent. Its inherent ring strain and unique electronic properties, characterized by significant p-orbital character in its C-C bonds, confer upon it a reactivity profile akin to that of a double bond. When appended to a pyridine ring—a cornerstone heterocyclic motif in medicinal chemistry and materials science—a fascinating interplay of electronic and steric effects emerges. This guide provides an in-depth exploration of the reactivity of cyclopropylpyridines, intended for researchers, scientists, and drug development professionals. We will move beyond simple reaction catalogues to dissect the mechanistic underpinnings of key transformations, including transition-metal-catalyzed ring-openings, C-C bond activations, radical-mediated processes, and reactions that preserve the three-membered ring, offering field-proven insights into leveraging this unique structural motif in complex molecule synthesis.

The Unique Nature of the Cyclopropyl Moiety

The reactivity of the cyclopropyl group is fundamentally governed by its high degree of ring strain (approximately 29.0 kcal/mol) and its distinct electronic structure.[1] The bond angles, compressed to 60°, lead to inefficient orbital overlap. To compensate, the carbon-carbon bonds utilize orbitals with higher p-character than a typical sp³ hybrid, often described by the Walsh or Coulson-Moffit models.[2] This imparts significant π-character to the C-C bonds, allowing the cyclopropyl group to engage in conjugation and act as a good π-electron donor.[2][3]

When attached to a pyridine ring, these properties are modulated by the electron-deficient nature of the heterocycle. The position of the cyclopropyl group (C-2, C-3, or C-4) and the electronic nature of other substituents on the pyridine ring dictate the dominant reaction pathways. This duality—a strained ring susceptible to opening and a unique electronic donor—makes cyclopropylpyridines versatile intermediates in synthetic chemistry and valuable components in drug design, where the cyclopropyl fragment can enhance metabolic stability, increase brain permeability, and improve potency.[4]

Transition Metal-Catalyzed Ring-Opening and Annulation Reactions

The high ring strain of the cyclopropyl group makes its C-C bonds susceptible to cleavage via oxidative addition to transition metals.[1] This forms the basis for a host of powerful synthetic transformations, particularly when the pyridine nitrogen can act as a coordinating or directing group.

Gold-Catalyzed Ring-Opening/Cycloisomerization

A compelling example of pyridine-assisted reactivity is the gold-catalyzed reaction of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles.[5][6] The pyridine nitrogen acts as an internal nucleophile after the gold catalyst, a potent π-acid, activates the alkyne for cyclization. This initiates a cascade involving C-C bond cleavage of the cyclopropyl ring to furnish structurally diverse indolizine scaffolds under mild conditions.[5][6]

The reaction proceeds through initial coordination of the gold(I) catalyst to the alkyne, which undergoes a 6-endo-dig cyclization involving the pyridine nitrogen. The resulting intermediate then undergoes a ring-opening of the cyclopropane, driven by the release of ring strain, followed by nucleophilic attack and protodeauration to yield the final indolizine product. This methodology is effective with a wide range of N-, C-, and O-based nucleophiles.[5][6]

Caption: Gold-catalyzed cycloisomerization of 2-(1-alkynyl-cyclopropyl)pyridine.

Table 1: Scope of Nucleophiles in Gold-Catalyzed Indolizine Synthesis

| Entry | Nucleophile (NuH) | Product | Yield (%) |

|---|---|---|---|

| 1 | TsNH₂ | 1-(Tosylamino)methyl-indolizine derivative | 85 |

| 2 | Aniline | 1-(Phenylamino)methyl-indolizine derivative | 78 |

| 3 | Indole | 1-(Indol-3-yl)methyl-indolizine derivative | 92 |

| 4 | Methanol | 1-(Methoxymethyl)-indolizine derivative | 75 |

| 5 | Water | 1-(Hydroxymethyl)-indolizine derivative | 68 |

(Data synthesized from findings reported in Liu, R.-R. et al., Org. Biomol. Chem., 2015.[5][6])

Palladium-Catalyzed C-C Bond Activation and Cross-Coupling

Palladium catalysis is a powerful tool for C-C bond activation, and cyclopropyl groups, especially when part of a strained or electronically biased system like a cyclopropyl ketone, are excellent substrates.[7][8] The pyridine ring can influence this reactivity through electronic effects or by directing the catalyst. For instance, palladium-catalyzed reactions can achieve stereoselective ring-opening of aryl cyclopropyl ketones to form (E)-α,β-unsaturated ketones.[8]

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for synthesizing cyclopropyl-substituted pyridines, where the cyclopropyl ring itself remains intact.[9][10] This approach is synthetically valuable for building complex molecules containing the cyclopropylpyridine scaffold.

Radical Reactions: Ring-Opening as a Mechanistic Probe

The cyclopropyl group can serve as a sensitive probe for radical intermediates. The high rate constant for the ring-opening of a cyclopropylcarbinyl radical to a homoallyl radical makes this a reliable indicator of a radical pathway.

In the context of pyridine chemistry, the Minisci reaction is a classic method for the homolytic aromatic substitution of electron-deficient heterocycles.[11] When an alkyl radical is generated from a precursor containing a cyclopropane ring, its addition to an activated pyridine (e.g., an N-methoxypyridinium salt) can be followed by a rapid ring-opening of the cyclopropyl moiety in the product, confirming the radical nature of the mechanism.[11][12] This demonstrates a fascinating interplay where the reactivity of the pyridine ring is used to initiate a process that reveals the latent reactivity of the cyclopropyl substituent.

Caption: Cyclopropane ring-opening as a mechanistic probe in a radical reaction.

Reactions Preserving the Cyclopropyl Scaffold

While ring-opening reactions are a hallmark of cyclopropane chemistry, many valuable transformations leave the three-membered ring intact. These reactions are crucial for drug development professionals who wish to incorporate the cyclopropyl-pyridine motif and perform late-stage functionalization.

Functionalization of the Pyridine Ring

Standard pyridine chemistry, such as electrophilic and nucleophilic substitution, can often be performed without affecting the cyclopropyl group, although the group's electron-donating nature can influence the regioselectivity of these reactions.[13][14] N-oxidation of the pyridine nitrogen using reagents like m-CPBA or hydrogen peroxide is also a common transformation that proceeds smoothly, providing access to N-oxide derivatives which themselves are precursors for further functionalization.[13][14]

Palladium-Catalyzed N-Arylation

For cyclopropylamines, where the cyclopropyl group is attached to a nitrogen that is part of, or to be attached to, a pyridine ring, palladium-catalyzed Buchwald-Hartwig amination is a key transformation.[15] Developing effective catalysts for the N-arylation of the sterically hindered and electronically distinct cyclopropylamine has been a challenge. However, modern catalyst systems using bulky, electron-rich phosphine ligands have enabled the efficient coupling of cyclopropylamine with a wide range of (hetero)aryl chlorides, even at room temperature.[15][16]

Experimental Protocols

Protocol: Gold-Catalyzed Cycloisomerization of 2-(1-Alkynyl-cyclopropyl)pyridine with a Nucleophile

This protocol is adapted from the procedure reported by Jia and coworkers.[5][6]

-

Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the 2-(1-alkynyl-cyclopropyl)pyridine substrate (0.2 mmol, 1.0 equiv.), the nucleophile (e.g., TsNH₂, 0.3 mmol, 1.5 equiv.), and JohnPhosAu(MeCN)SbF₆ (0.01 mmol, 5 mol%).

-

Solvent Addition: Add 2.0 mL of anhydrous dichloroethane (DCE) via syringe.

-

Reaction Execution: Stir the reaction mixture at 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to afford the desired indolizine product.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling for Cyclopropylpyridine Synthesis

This protocol is a generalized procedure based on modern Suzuki coupling methods effective for heteroaromatics.[10][17]

-

Reagent Preparation: In a glovebox or under an inert atmosphere, add the bromopyridine derivative (1.0 mmol, 1.0 equiv.), cyclopropylboronic acid (1.5 mmol, 1.5 equiv.), and a suitable base such as K₃PO₄ (2.0 mmol, 2.0 equiv.) to an oven-dried reaction vial.

-

Catalyst Addition: Add the palladium catalyst system, for example, Pd(OAc)₂ (0.01 mmol, 1 mol%) and a phosphine ligand like SPhos (0.02 mmol, 2 mol%).

-

Solvent Addition: Add a suitable solvent system, such as a 10:1 mixture of toluene and water (5 mL).

-

Reaction Execution: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography to yield the pure cyclopropylpyridine.

Conclusion and Outlook

The cyclopropyl group is a versatile and powerful substituent on the pyridine ring, offering a rich landscape of reactivity for synthetic chemists. Its inherent ring strain can be strategically harnessed in transition-metal-catalyzed and radical-mediated ring-opening reactions to rapidly construct complex molecular architectures like indolizines. Simultaneously, its stability under various other conditions allows it to be carried through multi-step syntheses, where it can impart beneficial physicochemical properties to the final molecule. Understanding the delicate balance between ring-opening and ring-preservation pathways is paramount for its effective utilization. As catalytic methods become more sophisticated, the ability to selectively activate a specific C-C bond of a substituted cyclopropyl group will undoubtedly unlock new and innovative strategies for the synthesis of novel pharmaceuticals and functional materials.

References

-

Liu, R.-R., Ye, S.-C., Lu, C.-J., Xiang, B., Gao, J., & Jia, Y.-X. (2015). Au-catalyzed ring-opening reactions of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles. Organic & Biomolecular Chemistry. [Link]

- Liu, R.-R., et al. (2015). Au-catalyzed ring-opening reactions of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles. Organic & Biomolecular Chemistry.

-

Zhang, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules. [Link]

-